REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH2:11]([O:13][C:14](=[O:19])[C:15](Br)([F:17])[F:16])[CH3:12]>C(OCC)C>[CH2:11]([O:13][C:14](=[O:19])[C:15]([F:17])([F:16])[O:10][C:7]1[CH:8]=[CH:9][C:4]([F:3])=[CH:5][CH:6]=1)[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.96 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
16.24 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)Br)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt for about 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed three times with hexanes
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 90° C. for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
WASH
|
Details
|
the suspension was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic layer over sodium sulfate for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude was purified by flash chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate/hexanes (1/10)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(OC1=CC=C(C=C1)F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |